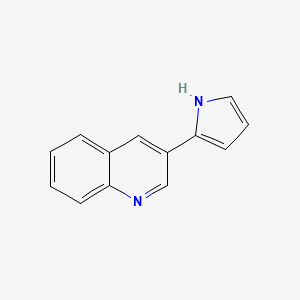

3-(1H-pyrrol-2-yl)quinoline

Description

Historical Perspective and Significance of Pyrrole (B145914) and Quinoline (B57606) Core Structures in Organic and Medicinal Chemistry

The pyrrole and quinoline ring systems are fundamental scaffolds in the realm of organic and medicinal chemistry, each possessing a rich history and demonstrating immense therapeutic significance. scitechnol.com

Pyrrole , a five-membered aromatic heterocycle containing a single nitrogen atom, is a constituent of many vital natural products. scitechnol.com Its most notable occurrence is in the heme prosthetic group of hemoglobin and in chlorophyll, highlighting its essential role in biological processes. The pyrrole nucleus is also embedded in numerous clinically significant drugs. nih.gov The development of pyrrole-based pharmaceuticals has led to treatments for a wide range of conditions, including inflammation, cancer, and microbial infections. nih.gov

Quinoline , a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1834. nih.gov Its historical significance is cemented by the natural product quinine, an antimalarial agent that has been used for centuries. nih.gov This initial discovery paved the way for the synthesis of a multitude of quinoline-based drugs with diverse pharmacological activities, such as the antimalarial chloroquine (B1663885), the antibacterial fluoroquinolones (e.g., ciprofloxacin), and the anticancer agent topotecan. nih.gov

The proven track records of both pyrrole and quinoline as "privileged structures" in drug discovery have made their combination in hybrid molecules, such as pyrrolylquinolines, a compelling strategy for developing new therapeutic agents and functional materials. mdpi.com

Table 1: Prominent Examples of Pyrrole- and Quinoline-Based Drugs

| Core Structure | Drug Name | Therapeutic Area |

|---|---|---|

| Pyrrole | Atorvastatin | Cardiovascular |

| Ketorolac | Anti-inflammatory | |

| Sunitinib | Anticancer | |

| Quinoline | Chloroquine | Antimalarial |

| Ciprofloxacin | Antibacterial |

Overview of Substituted Pyrrolylquinoline Architectures

Pyrrolylquinolines are a class of compounds where a pyrrole ring is covalently linked to a quinoline ring. The structural diversity of this family arises from the different possible points of connection between the two heterocyclic systems. The specific compound of interest, 3-(1H-pyrrol-2-yl)quinoline , features a bond between the C3 position of the quinoline ring and the C2 position of the pyrrole ring.

Other architectural isomers exist, such as those with linkages at different positions, which can significantly influence the molecule's three-dimensional shape, electronic properties, and biological activity. For instance, research has been conducted on 8-bromoquinoline (B100496) coupled with pyrrole derivatives, leading to 8-substituted pyrrolylquinolines. ncl.ac.uk These compounds have been explored for their potential as fluorescent dyes and sensors. ncl.ac.ukacs.org The synthesis of pyrrolo[2,3-c]quinoline skeletons, where the rings are fused, has also been achieved, leading to natural product analogs with anti-HIV activity. nih.gov

The synthesis of these varied architectures often involves modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the precise and efficient formation of carbon-carbon bonds between the two heterocyclic precursors. ncl.ac.uknih.gov This synthetic flexibility enables chemists to systematically explore the structure-activity relationships of different pyrrolylquinoline isomers.

Table 2: Examples of Pyrrolylquinoline Linkage Isomers

| Compound Name | Quinoline Position | Pyrrole Position | Linkage Type |

|---|---|---|---|

| This compound | C3 | C2 | Direct C-C |

| 8-(1H-pyrrol-2-yl)quinoline | C8 | C2 | Direct C-C |

| Pyrrolo[2,3-c]quinoline | C2, C3 | C2, C3 | Fused |

| Pyrrolo[1,2-a]quinoxaline* | N/A | N/A | Fused |

Note: Pyrroloquinoxalines are related fused systems with a quinoxaline (B1680401) core instead of quinoline but illustrate the principle of fused architectures. researchgate.net

Current Research Landscape and Emerging Trends in Pyrrolylquinoline Chemistry

The field of pyrrolylquinoline chemistry is an active area of research, driven by the potential to create novel compounds with valuable biological and material properties. nih.govmdpi.com A significant trend is the exploration of these derivatives as potential therapeutic agents. Recent reviews highlight that pyrrolylquinoline and pyrroloisoquinoline derivatives are being investigated for a broad spectrum of biological activities, including as bacteriostatic, antiviral, anticancer, and antidiabetic agents. nih.gov

In materials science, pyrrolylquinoline-based structures are being developed as advanced fluorophores. For example, pyrrolylquinoline-BF2 and -BPh2 complexes have been synthesized and studied for their photophysical properties. ncl.ac.ukacs.org These compounds exhibit interesting absorption and emission spectra, suggesting their potential application in sensing and imaging technologies. ncl.ac.uk

The synthesis of complex, multi-ring systems incorporating the pyrrolylquinoline scaffold is another emerging trend. Researchers have reported methods for creating novel N-doped polycyclic heteroaromatic compounds, with studies focusing on how the placement of the nitrogen atoms within the larger structure affects the molecule's aromatic and optical properties. mdpi.com Furthermore, research into related fused systems, like pyrrolo[1,2-a]quinoxalines, continues to reveal compounds with marked biological activity. researchgate.net The development of efficient, often catalyst-driven, synthetic methods remains crucial to advancing this field. mdpi.com While specific research on This compound is less frequently published than on some of its isomers, its role as a fundamental building block in these broader research efforts is implicit. For instance, derivatives containing the (1H-pyrrol-2-yl)methylene moiety linked to a quinoline core have been synthesized and evaluated for antibacterial efficacy. arabjchem.org

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(1H-pyrrol-2-yl)quinoline |

InChI |

InChI=1S/C13H10N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-9,14H |

InChI Key |

FALUURNVEHLDOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CN3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Pyrrolylquinoline Scaffolds

Convergent Synthetic Approaches to the 3-(1H-pyrrol-2-yl)quinoline Core

Convergent strategies offer an efficient route to the target molecule by forming the crucial C-C bond between the two heterocyclic systems in the later stages of the synthesis. These methods rely on well-established cross-coupling technologies and the emerging field of direct C-H activation.

Pre-functionalization and Cross-Coupling Strategies

These methods involve the reaction of a functionalized quinoline (B57606) with a functionalized pyrrole (B145914), or vice versa, typically mediated by a transition metal catalyst.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds between aromatic and heteroaromatic rings.

The Suzuki-Miyaura coupling is a highly versatile method for forming the bond between the C3 position of the quinoline and the C2 position of the pyrrole. The general approach involves the reaction of a 3-haloquinoline (e.g., 3-bromoquinoline (B21735) or 3-iodoquinoline) with a pyrrole-2-boronic acid or its corresponding boronate ester. Alternatively, a 2-halopyrrole can be coupled with a quinoline-3-boronic acid. The reaction is catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor. A base is required to activate the boronic acid component for transmetalation. While a specific example for this compound is not detailed in the provided literature, the synthesis of analogous bi- and poly-aryl quinolines is well-established. For instance, 2,3,4-triarylquinolines have been successfully synthesized from 2-aryl-4-chloro-3-iodoquinolines using a PdCl₂(PPh₃)₂/PCy₃ catalyst system. The synthesis of various aryl-substituted pyrroles via Suzuki-Miyaura coupling also proceeds in good to excellent yields using catalysts like Pd(PPh₃)₄ with bases such as Cs₂CO₃.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling for Analogous Systems

| Catalyst System | Base | Solvent | Temperature | Substrates | Product Type | Yield | Ref |

|---|---|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/H₂O | Reflux | 2-Aryl-4-chloro-3-iodoquinoline + Arylboronic acid | 2,3,4-Triarylquinoline | Good | |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 °C | SEM-protected 4-bromopyrrole + Phenylboronic acid | 4-Phenyl-pyrrole derivative | 95% | |

| Pd(OAc)₂ / SPhos | K₃PO₄ | NMP | 150 °C | 8-Bromoquinoline (B100496) + Heteroarylboronic acid | 8-Heteroarylquinoline | Good |

The Sonogashira coupling provides another palladium-catalyzed route, which typically couples a terminal alkyne with an aryl or vinyl halide. A potential, albeit multi-step, pathway to this compound would involve the coupling of a 3-haloquinoline with 2-ethynylpyrrole. This would be followed by a subsequent reduction of the resulting alkyne bridge to form the direct C-C single bond. This method is particularly useful for creating alkynyl-linked heteroaromatic systems, which can be valuable intermediates for further transformations.

Direct C-H arylation is an increasingly important strategy that offers a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners. In the context of synthesizing this compound, this would involve the direct coupling of a C-H bond of the pyrrole ring (at the C2 position) with a 3-haloquinoline.

This approach has been successfully applied to the synthesis of related 8-heteroarylquinolines. For example, the direct arylation of heteroarenes like furan, thiophene, and 1-methyl-1H-pyrrole with 8-bromoquinoline has been achieved using a palladium acetate (B1210297) catalyst with a sterically hindered phosphine (B1218219) ligand (SPhos) and a base such as potassium phosphate. These reactions often require high temperatures and polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). A key challenge in the direct arylation of pyrrole is controlling the regioselectivity, as C-H activation can potentially occur at different positions on the pyrrole ring.

Table 2: Conditions for Direct C-H Arylation of Heteroarenes with Haloquinolines

| Catalyst System | Base | Solvent | Temperature | Substrates | Product Position | Yield | Ref |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | K₃PO₄ | NMP / Heteroarene | 150 °C | 8-Bromoquinoline + 1-Methyl-1H-pyrrole | 8-(1-Methyl-1H-pyrrol-2-yl)quinoline | Moderate | |

| Pd(OAc)₂ / SPhos | K₃PO₄ | NMP / Heteroarene | 150 °C | 8-Bromoquinoline + Thiophene | 8-(Thiophen-2-yl)quinoline | 59% |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Cyclization Reactions for Quinoline Ring Formation with Pyrrole Precursors

In this synthetic paradigm, the pyrrole moiety is incorporated into one of the starting materials, and the quinoline ring is subsequently constructed through a cyclization reaction. This approach leverages classic named reactions in heterocyclic chemistry.

The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. To form a 3-pyrrol-2-yl substituted quinoline, 1H-pyrrole-2-carbaldehyde would serve as the aldehyde component. The reaction with an aniline (e.g., aniline itself) and pyruvic acid would first form an unsaturated adduct, which then undergoes cyclization and aromatization to yield 2-(1H-pyrrol-2-yl)quinoline-4-carboxylic acid. This intermediate could then be decarboxylated, typically by heating, to afford the target compound, this compound. While this specific transformation is not explicitly documented in the provided results, the general applicability of the Doebner reaction to a wide range of aldehydes makes it a highly plausible route. The reaction mechanism is thought to proceed either through an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or via the initial formation of a Schiff base between the aniline and the aldehyde.

A related method is the Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. In this case, a precursor such as 3-(1H-pyrrol-2-yl)acrolein could be reacted with aniline in the presence of an acid catalyst and an oxidizing agent to form the desired quinoline.

The Friedländer synthesis is one of the most direct and widely used methods for preparing quinolines. It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an activated α-methylene group, such as a ketone. To synthesize this compound, the reaction would involve the condensation of 2-aminobenzaldehyde with 2-acetylpyrrole. The reaction is typically catalyzed by either an acid or a base and often requires heat. A modification of this process involves the in-situ reduction of 2-nitrobenzaldehydes in the presence of the active methylene (B1212753) compound, which circumvents the often-limited availability of 2-aminobenzaldehyde derivatives.

Another related classical method is the Combes quinoline synthesis , which involves the acid-catalyzed condensation of an aniline with a β-diketone. To apply this to the target structure, one could envision reacting an aniline with a pyrrole-containing β-diketone, such as 1-(1H-pyrrol-2-yl)butane-1,3-dione, followed by acid-catalyzed cyclization and dehydration to form the quin

Friedländer and Related Cyclocondensations

Cyclization Reactions for Pyrrole Ring Formation with Quinoline Precursors

A common strategy for synthesizing this compound involves the pre-formation of the quinoline ring, followed by the construction of the pyrrole moiety.

Paal-Knorr Pyrrole Synthesis and Derivatives

The Paal-Knorr synthesis is a classic and widely used method for constructing pyrrole rings. wikipedia.orgrgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.orgwikipedia.org The reaction is often accelerated by the addition of a weak acid like acetic acid. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to afford the pyrrole. wikipedia.org

This method's versatility allows for the synthesis of highly functionalized pyrroles. bohrium.com For instance, L-proline can be used as a catalyst in the Paal-Knorr synthesis to construct the pyrrole core efficiently. bohrium.com The use of various amines and dicarbonyl compounds provides access to a wide range of substituted pyrroles. rgmcet.edu.in The reaction can be carried out under solvent-free conditions using catalysts like silica-supported sulfuric acid, offering high yields in short reaction times. rgmcet.edu.in

| Catalyst/Reagent | Conditions | Product | Yield | Reference |

| L-proline | Not specified | Highly functionalized pyrroles | Not specified | bohrium.com |

| Ammonium hydroxide/acetate | Protic or Lewis acidic | N-unsubstituted pyrrole | >60% | wikipedia.orgrgmcet.edu.in |

| Silica sulfuric acid | Solvent-free, room temp. | N-substituted pyrroles | High | rgmcet.edu.in |

| Iron(III) chloride | Water, mild conditions | N-substituted pyrroles | Good to excellent | organic-chemistry.org |

[3+2] Cycloaddition Strategies

[3+2] cycloaddition reactions are powerful for constructing five-membered rings, including pyrroles and their derivatives. numberanalytics.comrsc.org These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). numberanalytics.com

One prominent example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) as the 1,3-dipole synthon. mdpi.comnih.gov In the presence of a base, TosMIC reacts with electron-deficient alkenes or alkynes to form pyrrole derivatives. mdpi.comnih.gov This method is known for its operational simplicity and the wide availability of starting materials. nih.gov The reaction proceeds through the formation of a carbanion from TosMIC, which then attacks the α,β-unsaturated compound, followed by intramolecular cycloaddition and elimination of the tosyl group. mdpi.com

Glycine and its derivatives can also serve as precursors for azomethine ylides, which are 1,3-dipoles used in [3+2] cycloadditions to form pyrrolidine-containing compounds. mdpi.com These reactions can be part of cascade sequences to build complex polycyclic systems. mdpi.com

| 1,3-Dipole Source | Dipolarophile | Conditions | Product | Reference |

| Tosylmethyl isocyanide (TosMIC) | Electron-deficient alkenes/alkynes | Basic | Substituted pyrroles | mdpi.comnih.gov |

| Glycine | Aldehydes and maleimides | Not specified | Tetracyclic pyrrolizidines | mdpi.com |

| Azomethine ylides | Alkenes | Not specified | Pyrrolidines | rsc.org |

Divergent Synthetic Routes from Pre-formed Pyrrolylquinoline Derivatives

Once the core this compound scaffold is assembled, further diversification can be achieved through functionalization of either the quinoline or the pyrrole moiety.

Functionalization at the Quinoline Moiety

The functionalization of the quinoline ring is a key strategy for modifying the pharmacological profile of quinoline-based compounds. rsc.orgfrontiersin.org The precise introduction of various functional groups can enhance efficacy and target selectivity. rsc.org

Direct C-H bond functionalization, often catalyzed by transition metals, has emerged as a powerful and atom-economical method for modifying the quinoline core. rsc.orgmdpi.com This approach allows for the introduction of a wide range of functional groups at various positions on the quinoline ring, depending on the catalyst and directing group used. rsc.orgmdpi.com For example, copper-catalyzed C-H functionalization has been used for the direct sulfoximination of quinoline-N-oxides. mdpi.com The introduction of substituents like flexible alkylamino side chains at position-4 and alkoxy groups at position-7 has been shown to enhance the antiproliferative activity of quinoline derivatives. frontiersin.org

| Functionalization Strategy | Position | Introduced Group | Significance | Reference |

| C-H functionalization | Various | Various functional groups | Atom-economical, diverse library generation | rsc.orgmdpi.com |

| Alkylamino side chain introduction | 4 | Flexible alkylamino group | Enhanced antiproliferative activity | frontiersin.org |

| Alkoxy group introduction | 7 | Alkoxy group | Enhanced antiproliferative activity | frontiersin.org |

Functionalization at the Pyrrole Moiety

The pyrrole ring, being an electron-rich heterocycle, is amenable to various functionalization reactions, particularly electrophilic substitution. researchgate.net The direct transformation of C-H bonds to C-X bonds (where X can be carbon, sulfur, phosphorus, etc.) is a significant strategy for the late-stage functionalization of pyrrole-containing compounds. researchgate.net

For instance, N-alkylation of pyrrole derivatives can be achieved under mild conditions using a base like sodium hydride. scielo.org.mx Vilsmeier-Haack formylation of pyrroles typically occurs regioselectively at the C-5 position if available. scielo.org.mx This provides a handle for further synthetic transformations. The reactivity of the pyrrole ring allows for the introduction of various substituents, leading to a diverse array of derivatives. researchgate.net

| Reaction Type | Reagents | Position | Product | Reference |

| N-alkylation | Propargyl bromide, NaH | N-1 | N-substituted pyrrole | scielo.org.mx |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-5 | 5-formylpyrrole derivative | scielo.org.mx |

| Electrophilic Substitution | Various electrophiles | C-2, C-5 | Substituted pyrroles | researchgate.net |

Selective Derivatization of Heterocyclic Nitrogen Atoms

The this compound scaffold possesses two distinct heterocyclic nitrogen atoms: one in the electron-rich pyrrole ring and another in the quinoline system. This structural feature allows for selective derivatization, which is crucial for modifying the compound's properties and for the synthesis of more complex molecules. The nitrogen of the pyrrole ring is generally more nucleophilic and acidic (pKa of the N-H proton is ~17) compared to the sp²-hybridized nitrogen of the quinoline ring (pKa of the conjugate acid is ~4.9). This difference in reactivity enables selective functionalization.

Under basic conditions, the pyrrole nitrogen can be readily deprotonated to form an anion, which can then react with various electrophiles. For instance, N-alkylation can be achieved using an appropriate alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). scielo.org.mx This approach has been successfully applied to similar structures like ethyl (E)-3-(1H-pyrrol-2-yl)acrylate, where treatment with NaH followed by the addition of propargyl bromide led to the exclusive formation of the N-alkylated product. scielo.org.mx Similarly, this method can be used for the N-propargylation of (E)-3-(1H-pyrrol-2-yl)acrylonitrile. scielo.org.mx

The selective derivatization is a key step in the synthesis of complex natural products and biologically active analogues. For example, in the multi-step synthesis of the marinoquinoline analogue, a nucleophilic substitution was used to create an N-aryl pyrrole from an ethyl pyrrole-2-carboxylate precursor using a copper catalyst. researchgate.net Another example involves the synthesis of trigonoine B, where a 2-(1H-pyrrol-3-yl)aniline intermediate undergoes reaction with isocyanates to form urea (B33335) derivatives at the aniline nitrogen, demonstrating selective reactivity in a related system. beilstein-journals.orgbeilstein-archives.org

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve efficiency, and enhance safety. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and utilizing energy-efficient methods like microwave irradiation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity under milder conditions compared to conventional heating. mdpi.com The use of microwave irradiation provides uniform and controlled energy, which can significantly enhance the efficiency of cyclization and multicomponent reactions used to build heterocyclic scaffolds. mdpi.com

While a specific microwave-assisted synthesis for this compound is not prominently documented, this technique has been effectively used for various related pyrrole and quinoline derivatives. For example, a range of novel polyfunctionalized pyrrole derivatives have been synthesized in a one-pot, three-component reaction under microwave irradiation. benthamscience.com Similarly, novel pyrano[3,2-c]quinoline derivatives have been synthesized using a microwave-assisted method, highlighting its utility for complex quinoline systems. rsc.org The synthesis of pyrrolo[2,1-c]quinazolines has also been achieved through a microwave-assisted three-component protocol. researchgate.net These examples demonstrate the high potential of microwave-assisted protocols for the rapid and efficient construction of the pyrrolylquinoline framework.

Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocycles

| Product Scaffold | Reactants | Conditions | Yield | Reference |

| Polyfunctionalized Pyrroles | Aromatic aldehydes, primary amines, sodium diethyl oxalacetate | Ethanol, Microwave irradiation | Not specified | benthamscience.com |

| Pyrano[3,2-c]quinolines | Not specified | Microwave-assisted | Not specified | rsc.org |

| Pyrrolo[2,1-c]quinazolines | Not specified | Three-component reaction, Microwave irradiation | Moderate | researchgate.net |

| Tetrasubstituted Pyrroles | 2-amino acid-derived enamines | Microwave irradiation | 55-86% | mdpi.com |

Catalytic Transformations (e.g., Lewis Acid Catalysis, Transition Metal Catalysis)

Catalytic methods are at the forefront of sustainable synthesis, offering high efficiency, selectivity, and atom economy. Both Lewis acid and transition metal catalysis have been extensively used for constructing quinoline and pyrrole rings.

Lewis Acid Catalysis

Lewis acids are effective catalysts for a variety of organic transformations, including cyclizations and condensation reactions, by activating reactants towards nucleophilic attack. sharif.edu Boron trifluoride etherate (BF₃·OEt₂) is a common Lewis acid that has been successfully employed in the synthesis of pyrrolo[1,2-a]quinolines. clockss.org The proposed mechanism involves the Lewis acid-mediated activation of an epoxy group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrroloquinoline system. clockss.org While other Lewis acids like SnCl₄ and ZnCl₂ were found to be less effective, BF₃·OEt₂ provided the desired product in good yield. clockss.org

The condensation of 2-methylquinoline (B7769805) derivatives with phthalic anhydride (B1165640) to form quinophthalone pigments can also be catalyzed by various Lewis acids, including BF₃/Et₂O, under solvent-free conditions. sharif.edu This highlights the versatility of Lewis acids in activating carbonyl groups for C-C bond formation in quinoline chemistry.

Table 2: Lewis Acid Catalyzed Synthesis of Pyrrolo[1,2-a]quinoline (B3350903)

| Starting Material | Lewis Acid | Solvent | Yield | Reference |

| 1-(2-Oxiranylphenyl)pyrrole | BF₃·OEt₂ | CH₂Cl₂ | 52% | clockss.org |

| 1-(2-Oxiranylphenyl)pyrrole | SnCl₄ or ZnCl₂ | CH₂Cl₂ | Trace amounts | clockss.org |

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision. ias.ac.in Gold, palladium, copper, and manganese catalysts have all been utilized for the synthesis of quinoline and pyrrole scaffolds. ias.ac.inrsc.orgacs.org

A notable example is the gold-catalyzed synthesis of 4-(1H-pyrrol-2-yl)quinoline, a close isomer of the target compound. rsc.org This method involves a sequential regioselective direct heteroarylation/cyclocondensation of β-(2-aminophenyl)-α,β-ynones with pyrrole derivatives. rsc.org The gold catalyst plays a dual role, activating C-C multiple bonds to facilitate both hydroamination and the subsequent cyclization. rsc.org

Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct quinoline derivatives. chim.it Copper catalysts, often used in combination with other metals or as standalone catalysts, provide an economical and efficient route for C-N and C-C bond formation in quinoline synthesis from anilines and aldehydes. ias.ac.in More recently, earth-abundant and less toxic metals like manganese have been developed for the synthesis of N-heterocycles, including quinolines and pyrroles, via a metal-ligand cooperative mechanism. acs.org

Table 3: Examples of Transition Metal-Catalyzed Synthesis of (Pyrrolyl)quinolines

| Product | Catalyst System | Reactants | Key Features | Reference |

| 4-(1H-Pyrrol-2-yl)quinoline | JohnPhosAu(MeCN)SbF₆ / TfOH | β-(2-Aminophenyl)-α,β-ynones, 1-methyl-1H-pyrrole | Sequential regioselective heteroarylation/cyclocondensation | rsc.org |

| Polysubstituted Quinolines | PdCl₂(PPh₃)₂ | 2-Chloro-3-formylquinolines, acetophenones, boronic acids | Three-component domino reaction | chim.it |

| Substituted Quinolines | Copper-based catalysts | Anilines, aldehydes | C-H functionalization, C-N/C-C bond formation | ias.ac.in |

| Quinolines and Pyrroles | Phosphine-free Manganese(II) complex | Amino alcohols, ketones | Metal-ligand cooperative mechanism | acs.org |

Solvent-Free and Aqueous Media Reactions

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free (neat) reactions and reactions in aqueous media offer significant environmental and economic benefits.

Solvent-Free Reactions

Solvent-free reactions, often conducted by heating a mixture of reactants, can lead to higher reaction rates, improved yields, and simplified workup procedures. Several quinoline synthesis protocols have been adapted to solvent-free conditions. For instance, quinoline-2-carboxylates have been prepared in a one-pot reaction from 2-aminobenzaldehydes and β-nitroacrylates under solvent-free conditions at 70 °C. mdpi.com Another approach involves the fusion of a Knoevenagel product with aromatic amines in a sealed tube at high temperatures (170–212 °C) to generate highly functionalized quinoline scaffolds. ajol.info The Friedländer synthesis has also been adapted to a solvent-free method using poly(phosphoric acid) as both a catalyst and reaction medium to produce quinoline derivatives in high yield. bohrium.com Furthermore, the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds has been achieved by heating alkyl 2-aminoesters and 1,3-dicarbonyl compounds under solvent-free conditions. mdpi.com

Aqueous Media Reactions

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. While organic substrates often have low solubility in water, various techniques can overcome this limitation. An efficient one-pot, three-component synthesis of 3-pyrrolin-2-ones has been reported in aqueous media at room temperature without the need for a catalyst, demonstrating a simple and green method for generating pyrrole-related structures. researchgate.net The use of water as a solvent is also explored in the synthesis of N-aryl quinoline derivatives, where an ethanol/water mixture in the presence of an organocatalyst led to shorter reaction times and higher yields. researchgate.net

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions

The pyrrole (B145914) ring, being electron-rich, is the primary site for electrophilic aromatic substitution. The substitution typically occurs at the α-positions (C2 and C5) of the pyrrole ring. In the context of 3-(1H-pyrrol-2-yl)quinoline, the substitution pattern is influenced by the quinoline (B57606) moiety.

Common electrophilic substitution reactions include halogenation and nitration. For instance, bromination can be achieved using reagents like N-bromosuccinimide or bromine in a suitable solvent. nih.govgoogle.com The regioselectivity of this reaction can be influenced by the reaction conditions and the presence of directing groups on either the pyrrole or quinoline ring. nih.gov Similarly, nitration can be carried out using a mixture of nitric acid and sulfuric acid, typically at low temperatures to control the reaction's exothermicity.

The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, substitution can occur on the benzene (B151609) portion of the quinoline ring, preferably at the C5 and C8 positions. arsdcollege.ac.inyoutube.com

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Typical Position of Substitution | Reference(s) |

| Bromination | Br₂, CH₂Cl₂ | C5 of pyrrole ring | nih.gov |

| Bromination | N-bromosuccinimide | Varies | google.com |

| Nitration | HNO₃, H₂SO₄ | Pyrrole ring |

Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring, particularly at the C2 and C4 positions, is susceptible to nucleophilic substitution, especially if a good leaving group such as a halogen is present. arsdcollege.ac.in For example, a chloro-substituted quinoline can undergo substitution reactions with various nucleophiles. rsc.org The reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen.

While direct nucleophilic substitution on the unsubstituted quinoline ring of this compound is not commonly reported, functionalization at these positions is often achieved through prior modification of the quinoline core, for instance, by introducing a halogen that can then be displaced by a nucleophile. google.com

Oxidation and Reduction Processes

Both the pyrrole and quinoline rings can undergo oxidation and reduction, although the conditions required and the resulting products differ. The pyrrole ring is susceptible to oxidation, which can lead to polymerization or the formation of oxidized species. rsc.org

The quinoline moiety can be reduced under various conditions. Catalytic hydrogenation can reduce the pyridine (B92270) part of the quinoline ring. The specific product depends on the catalyst and reaction conditions. For instance, the reduction of quinoline derivatives can yield tetrahydroquinolines. beilstein-journals.org

Oxidation of quinoline derivatives can also occur. For example, the oxidation of a tetrahydroquinoline can lead to the corresponding quinoline. beilstein-journals.org The nitro group, if introduced onto the molecule via nitration, can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst.

Metalation and Organometallic Reactivity

The N-H proton of the pyrrole ring is acidic and can be removed by a strong base, leading to metalation. This N-anion can then react with various electrophiles. Lithiation, using an organolithium reagent like n-butyllithium, is a common method for this purpose. chim.it

Directed ortho-metalation can be a powerful tool for the functionalization of the quinoline ring. vulcanchem.com This involves the use of a directing group to guide a metalating agent, typically an organolithium compound, to a specific position, usually ortho to the directing group. The resulting organometallic intermediate can then be trapped with an electrophile.

The compound can also participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. beilstein-journals.org For this to occur, one of the rings is typically functionalized with a halide or a boronic acid/ester.

Reactions at the Pyrrole N-H Site

The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and an acidic proton, allowing for a variety of reactions at this site.

N-Alkylation and N-Arylation: The pyrrole nitrogen can be alkylated or arylated using appropriate alkyl or aryl halides in the presence of a base. This reaction introduces a substituent onto the nitrogen, which can significantly alter the electronic and steric properties of the molecule. mdpi.com

N-Acylation: Acylation of the pyrrole nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group, which is an electron-withdrawing group, onto the pyrrole nitrogen.

N-Sulfonylation: The pyrrole nitrogen can also be protected or functionalized with a sulfonyl group, such as a tosyl group. rsc.org

Table 2: Reactions at the Pyrrole N-H Site

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(1H-pyrrol-2-yl)quinoline | mdpi.com |

| N-Acylation | Acid chloride/anhydride (B1165640), Base | N-Acyl-3-(1H-pyrrol-2-yl)quinoline | N/A |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-3-(1H-pyrrol-2-yl)quinoline | rsc.org |

Ring-Opening and Rearrangement Reactions

Under certain conditions, both the pyrrole and quinoline rings can undergo ring-opening or rearrangement reactions. For instance, some quinoline derivatives can undergo ring-opening upon treatment with strong bases. jmcs.org.mx

Rearrangement reactions can be induced by thermal or photochemical conditions. For example, the Meyer-Schuster rearrangement has been utilized in the synthesis of complex molecules containing quinoline moieties. nih.govacs.org Radical-induced rearrangements have also been reported for the synthesis of tetracyclic quinolines. rsc.orgarkat-usa.org In some cases, ring-opening of one heterocyclic system can be followed by an annulation reaction to form a new, more complex ring system. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 3-(1H-pyrrol-2-yl)quinoline, offering unambiguous assignment of its proton (¹H) and carbon (¹³C) skeletons.

While 1D NMR provides initial chemical shift and multiplicity data, 2D NMR experiments are essential for assembling the complete molecular puzzle. science.gov For a molecule like this compound, with two interconnected heterocyclic rings, these techniques are critical for verifying the substitution pattern and the linkage point. acs.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. sdsu.edu For this compound, it would clearly delineate the coupled protons within the quinoline (B57606) ring (e.g., H-5 through H-8) and separately, the protons of the pyrrole (B145914) ring (H-3', H-4', H-5'). The absence of a COSY correlation between a proton on the quinoline ring and one on the pyrrole ring confirms they are in separate spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra. sdsu.edu This allows for the straightforward assignment of all protonated carbon signals.

The following table represents predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar quinoline and pyrrole structures.

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Quinoline Ring | |||

| 2 | ~8.9 | ~152 | C-3, C-4, C-8a |

| 3 | - | ~128 | - |

| 4 | ~8.2 | ~136 | C-2, C-4a, C-5, C-3 |

| 4a | - | ~128 | - |

| 5 | ~7.8 | ~128 | C-4, C-6, C-7, C-8a |

| 6 | ~7.6 | ~127 | C-5, C-8 |

| 7 | ~7.7 | ~130 | C-5, C-8, C-8a |

| 8 | ~8.1 | ~129 | C-6, C-7, C-4a |

| 8a | - | ~148 | - |

| Pyrrole Ring | |||

| 1' | ~9.5 (broad s, NH) | - | C-2', C-5' |

| 2' | - | ~130 | - |

| 3' | ~6.5 | ~111 | C-2', C-4', C-5' |

| 4' | ~6.3 | ~109 | C-3', C-5' |

| 5' | ~6.9 | ~120 | C-1', C-2', C-3', C-4' |

Note: Chemical shifts are highly dependent on the solvent and experimental conditions. The data presented is illustrative.

¹⁵N NMR spectroscopy provides valuable information by directly probing the nitrogen atoms in the molecule. ipb.pt In this compound, there are two distinct nitrogen environments: the sp²-hybridized nitrogen of the quinoline ring and the N-H nitrogen of the pyrrole ring. These two nuclei are expected to have significantly different chemical shifts. Based on studies of similar heterocyclic systems, the pyrrole nitrogen typically resonates at a different frequency than the quinoline nitrogen. nih.govmdpi.com This technique can be used to confirm the presence of both heterocyclic rings and can provide insight into electronic effects and potential intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H. mdpi.com Long-range ¹H-¹⁵N HMBC experiments can further confirm assignments by correlating the nitrogen atoms to nearby protons, such as the pyrrole N-H proton to the pyrrole carbons (C-2', C-5') and the quinoline nitrogen to protons like H-2 and H-8. nih.gov

The single bond connecting the quinoline C-3 and pyrrole C-2' positions allows for rotational freedom, leading to different possible conformations (rotamers). Advanced NMR techniques can probe the preferred orientation of the two rings relative to each other. uncw.edu Due to potential steric hindrance between the quinoline H-4 and the pyrrole N-H or H-3' protons, the molecule may adopt a preferred, non-planar conformation in solution.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space interactions between protons that are close to each other, irrespective of bond connectivity. A NOESY correlation between the quinoline H-4 and the pyrrole H-3' would indicate a conformation where these protons are in close proximity. Additionally, variable-temperature NMR studies can be employed to investigate the rotational barrier between the rings. researchgate.net Changes in the chemical shifts or the coalescence of signals as the temperature is varied can provide quantitative data on the energetics of the conformational exchange.

Heteronuclear NMR (e.g., 15N NMR)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two crucial pieces of information for structural elucidation: the precise molecular weight, which confirms the elemental composition, and the fragmentation pattern, which offers corroborating evidence for the structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, HRMS data confirms its elemental composition as C₁₃H₁₀N₂.

| Analysis Type | Data | Source |

| Molecular Formula | C₁₃H₁₀N₂ | |

| Calculated Mass [M]⁺ | 232.0995 | beilstein-journals.org |

| Found Mass [M]⁺ | 232.0991 | beilstein-journals.org |

The excellent agreement between the calculated and experimentally found mass provides high confidence in the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (precursor ion) and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). nationalmaglab.org The resulting fragmentation pattern serves as a fingerprint for the molecule and helps confirm the connectivity of its constituent parts.

For this compound ([M+H]⁺ at m/z 233), the fragmentation is expected to proceed via several characteristic pathways for quinoline and pyrrole systems. Key predicted fragmentation pathways would include:

Loss of HCN: A classic fragmentation for quinoline rings, leading to a fragment ion at m/z 206.

Cleavage of the pyrrole ring: The pyrrole ring can undergo fragmentation, potentially losing elements like C₂H₂N or C₂H₃N.

Fission at the inter-ring bond: Cleavage of the bond between the two rings could lead to ions corresponding to the quinolinyl cation (m/z 128) or the pyrrolyl cation (m/z 67), although this is often less favorable than ring fragmentations.

Analyzing these fragmentation pathways provides additional, independent verification of the structure elucidated by NMR methods.

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the intra- and intermolecular interactions within this compound. These methods map the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and the electronic environment of the conjoined pyrrole and quinoline ring systems.

The most prominent and diagnostically significant band is the N-H stretching vibration of the pyrrole moiety, which is expected to appear as a sharp peak in the region of 3300–3500 cm⁻¹. beilstein-journals.org Aromatic C-H stretching vibrations from both the quinoline and pyrrole rings typically manifest above 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the aromatic framework. Fingerprint region bands, including in-plane and out-of-plane C-H bending, provide further structural confirmation.

Table 1: Expected Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring of Origin | Notes |

| N-H Stretch | 3300 - 3500 | Pyrrole | A sharp, distinct peak characteristic of the secondary amine in the pyrrole ring. beilstein-journals.org |

| Aromatic C-H Stretch | 3000 - 3150 | Quinoline & Pyrrole | Multiple weak to medium bands corresponding to C-H bonds on both aromatic rings. |

| C=C and C=N Stretch | 1500 - 1650 | Quinoline & Pyrrole | A series of strong to medium bands from the conjugated ring systems. |

| C-H In-plane Bending | 1000 - 1300 | Quinoline & Pyrrole | Multiple bands that contribute to the fingerprint region. |

| C-H Out-of-plane Bending | 700 - 900 | Quinoline & Pyrrole | Strong bands whose exact position is indicative of the substitution pattern on the rings. |

Experimental Raman spectroscopic data for this compound are not extensively documented in the current literature. However, Raman spectroscopy serves as a crucial complementary technique to IR spectroscopy. nih.gov It is particularly effective for detecting the symmetric vibrations and non-polar bonds that are often weak or silent in IR spectra. For this compound, Raman spectroscopy would be valuable for characterizing the symmetric stretching modes of the C=C bonds within the aromatic rings. The high degree of accuracy with which Raman spectra can be predicted for related molecules, such as the isomer 1H-pyrrolo[3,2-h]quinoline, suggests that computational methods could provide a reliable simulation for future experimental validation. nih.gov

Infrared (IR) Spectroscopy

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic transitions and photophysical properties of this compound are investigated using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques probe the energy levels of the molecule's π-electron system and its de-excitation pathways.

The photophysical properties of this compound are dictated by its extended π-conjugated system, which encompasses both the pyrrole and quinoline rings. The UV-Vis absorption spectrum is expected to show intense bands in the UV region, corresponding to π-π* electronic transitions. scielo.br Studies on similar quinoline derivatives show characteristic absorption bands between 230-320 nm. scielo.br Weaker n-π* transitions, originating from the nitrogen lone pair electrons, may appear as a shoulder at longer wavelengths (320-450 nm). scielo.br

Upon excitation, the molecule is expected to exhibit fluorescence. The emission spectrum is generally a mirror image of the lowest energy absorption band. The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the structural reorganization between the ground and excited states. For related pyrroloquinoline systems, fluorescence emission can be observed, though quantum yields may vary significantly depending on substituents and solvent environment. nih.govresearchgate.net

Table 2: Predicted Photophysical Properties of this compound in a Non-polar Solvent

| Parameter | Predicted Value/Range | Description |

| λ_abs (nm) | 230 - 350 | Wavelengths of maximum UV-Vis absorption, corresponding to π-π* and n-π* transitions. scielo.br |

| ε (M⁻¹cm⁻¹) | > 10⁴ for π-π* | Molar absorption coefficient, indicating the probability of the electronic transition. |

| λ_em (nm) | 380 - 450 | Wavelength of maximum fluorescence emission. |

| Stokes Shift (cm⁻¹) | > 3000 | The energy difference between the absorption and emission maxima. |

| Fluorescence Quantum Yield (Φ_F) | Low to Moderate | The efficiency of the fluorescence process, highly dependent on environmental factors. |

The excited-state dynamics of this compound describe the pathways by which the molecule relaxes back to the ground state after photoexcitation. While direct experimental studies on this specific compound are limited, the behavior can be inferred from related 3-substituted quinolines, such as 3-aminoquinoline (B160951) (3AQ). acs.orgresearchgate.net

Upon absorption of light, the molecule is promoted to an excited singlet state. The subsequent de-excitation can occur through radiative (fluorescence) or non-radiative pathways. A key potential process is intramolecular charge transfer (ICT), where electron density shifts from the electron-rich pyrrole ring to the more electron-accepting quinoline moiety. This ICT state is often more polar than the ground state and can be stabilized by polar solvents, leading to a red-shift in the fluorescence spectrum.

The presence of the N-H group on the pyrrole ring introduces additional complexity. This group can act as a hydrogen-bond donor, and its interaction with solvent molecules can significantly influence the non-radiative decay rates, similar to how hydrogen bonding affects the photophysics of 3AQ. acs.orgresearchgate.net At room temperature, non-radiative deactivation channels may dominate, potentially leading to lower fluorescence quantum yields. At lower temperatures, these non-radiative processes can be hindered, which may favor population of the ICT state and result in changes to the emission spectrum. acs.org The interplay between the locally excited state and the ICT state, modulated by solvent polarity and hydrogen bonding, is central to the excited-state dynamics of this molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-to-large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface.

For a molecule like 3-(1H-pyrrol-2-yl)quinoline, key geometric parameters of interest include the bond lengths and the dihedral angle between the pyrrole (B145914) and quinoline (B57606) rings. This angle determines the degree of planarity and conjugation between the two aromatic systems.

From the optimized geometry, a wealth of electronic properties can be calculated. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's kinetic stability and optical properties.

In analogous pyrrole-quinoline systems, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO is often distributed over the electron-accepting quinoline moiety. This separation of FMOs is characteristic of a "push-pull" electronic system and is fundamental to the molecule's photophysical properties.

Table 1: Commonly Used DFT Functionals and Basis Sets for Pyrrole-Quinoline Systems

| Functional | Type | Basis Set | Typical Application |

| B3LYP | Hybrid | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |

| M06-2X | Hybrid Meta-GGA | 6-311+G(d,p) | Non-covalent Interactions, Thermochemistry, Kinetics |

| CAM-B3LYP | Long-range Corrected | cc-pVTZ | Excited States, Charge-Transfer Systems |

| PBE0 | Hybrid | def2-TZVP | General Purpose, Electronic Properties |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation with fewer approximations than DFT but are computationally more demanding. While HF theory neglects electron correlation, MP2 and other post-HF methods account for it, leading to more accurate results, albeit at a significantly higher computational cost. These methods are often used as benchmarks for smaller systems or to validate DFT results.

Semi-empirical methods (e.g., AM1, PM3) simplify the calculations further by using parameters derived from experimental data. They are much faster than DFT or ab initio methods, allowing for the study of very large molecular systems or for high-throughput screening, though with a trade-off in accuracy.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and its interactions with surrounding solvent molecules.

For this compound, a key conformational degree of freedom is the rotation around the single bond connecting the pyrrole and quinoline rings. MD simulations can reveal the preferred dihedral angles, the energy barriers to rotation, and how these are influenced by the solvent environment. The simulations can track the formation and breaking of hydrogen bonds between the pyrrole N-H group and solvent molecules, which can significantly impact the molecule's conformation and properties.

Studies on Aromaticity and π-Electron Delocalization

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. Both the quinoline and pyrrole rings in this compound are aromatic. Computational methods can quantify the degree of aromaticity using various indices.

Excited-State Proton Transfer (ESPT) Mechanisms and Dynamics

Excited-state proton transfer (ESPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule (intramolecular) or between molecules upon electronic excitation. The pyrrole-quinoline scaffold is a classic motif for studying ESPT, as the pyrrole N-H group can act as a proton donor and the quinoline nitrogen can act as a proton acceptor.

Upon absorption of light, the electronic structure of the molecule changes. For many such systems, the acidity of the pyrrole N-H group increases, and the basicity of the quinoline nitrogen also increases in the excited state. This creates a driving force for the proton to transfer from the pyrrole to the quinoline, forming a transient tautomeric species.

Time-dependent DFT (TD-DFT) is the primary computational tool for studying excited states and ESPT. By calculating the potential energy surface of the excited state as a function of the proton's position, researchers can determine the energy barrier for the transfer. Studies on the isomer 1H-pyrrolo[3,2-h]quinoline have shown that in isolation, the barrier can be high, but the presence of solvent molecules like water can dramatically lower the barrier by forming a "proton wire" or bridge, facilitating the transfer.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. Comparing these calculated shifts with experimental data can confirm structural assignments. Discrepancies between calculated and experimental values can often point to specific structural or electronic features not initially considered.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to the normal modes of a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation aids in the assignment of experimental peaks to specific molecular motions, such as N-H stretching, C=C stretching of the aromatic rings, and out-of-plane bending modes. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other approximations inherent in the computational method.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-clinical Context)

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in the pre-clinical evaluation of novel therapeutic agents. frontiersin.org These in silico techniques provide deep insights into the molecular interactions and structural requirements for biological activity, thereby guiding the rational design and optimization of lead compounds. frontiersin.orgfrontiersin.org For the this compound scaffold and its derivatives, these computational approaches have been instrumental in elucidating potential mechanisms of action and predicting bioactivity across various therapeutic areas.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. frontiersin.org In drug discovery, it is frequently used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. These studies can reveal key binding modes, estimate the binding affinity (often expressed as a docking score), and identify crucial amino acid residues involved in the interaction.

While specific docking studies focusing exclusively on the parent this compound are not extensively detailed in the literature, numerous investigations have been performed on structurally related quinoline and pyrroloquinoline derivatives. These studies provide a framework for understanding the potential interactions of this chemical class. For instance, various quinoline derivatives have been docked into the active sites of diverse biological targets, including those for antimicrobial, anticancer, and antiviral applications. researchgate.nettubitak.gov.trthaiscience.info

In one study, quinoline derivatives designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) were docked into the binding site of HIV reverse transcriptase (PDB: 4I2P). tubitak.gov.tr The results showed strong binding interactions within the active domain, with the most potent derivative achieving a docking score of -10.675. tubitak.gov.tr Similarly, research on pyrrolo[1,2-a]quinoline (B3350903) analogues as potential antifungal agents involved docking against pathogenic proteins from Candida albicans, such as secreted aspartic protease 3 (SAP3) and sterol 14-alpha demethylase (5TZ1). researchgate.net These analyses help to identify promising lead molecules for further development. researchgate.net In the context of anti-Alzheimer's research, benzimidazole-based pyrrole hybrids have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with the most active compounds showing docking scores as favorable as -10.50. nih.gov

| Derivative Class | Target Protein(s) | PDB ID | Best Docking Score (kcal/mol) | Therapeutic Area |

| Quinoline Derivatives | HIV Reverse Transcriptase | 4I2P | -10.675 | Antiviral (HIV) tubitak.gov.tr |

| Pyrrolo[1,2-a]quinoline Analogues | Secreted Aspartic Protease 3 (SAP3), Sterol 14-alpha demethylase (5TZ1) | 2H6T, 5TZ1 | Not Specified | Antifungal researchgate.net |

| Quinoline-4-carboxamide Derivatives | Human Carbonic Anhydrase I, Protein Kinase A, Kinesin Spindle Protein | Not Specified | Not Specified | Anticancer thaiscience.info |

| Benzimidazole-Pyrrole Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Not Specified | -10.50 (AChE) | Anti-Alzheimer's nih.gov |

| Pyrrole Scaffolds | Enoyl ACP Reductase, Dihydrofolate Reductase | Not Specified | Not Specified | Antitubercular plos.org |

| Pyrrolo- and Pyridoquinolinecarboxamides | Carbonic Anhydrase II | Not Specified | Not Specified | Diuretic neliti.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. neliti.comresearchgate.net By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the potency of newly designed compounds. mdpi.com

For scaffolds related to this compound, several 2D and 3D-QSAR studies have been successfully conducted. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models correlate the biological activity of compounds with their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.net

A 3D-QSAR analysis of anticancer 1-N-substituted pyrrolo-quinoline-4,9-dione derivatives yielded statistically significant models. nih.gov The CoMFA model showed a high cross-validation value (q²) of 0.844 and a non-cross-validated correlation coefficient (r²) of 0.964, indicating strong predictive power. nih.gov The CoMSIA model was also robust, with a q² of 0.709 and an r² of 0.969. nih.gov These models were then used to accurately predict the cytotoxic activities of new analogues against the A-549 human lung cancer cell line. nih.gov

In another example, QSAR models were developed for a large set of quinoline derivatives with antimalarial activity against Plasmodium falciparum. researchgate.net The resulting CoMFA and CoMSIA models demonstrated good statistical validation, which guided the design of new 2,4-disubstituted quinoline derivatives with improved potency. researchgate.net Similarly, a study on pyrrolo- and pyridoquinolinecarboxamides with diuretic activity found that activity was determined by descriptors such as lipophilicity (logP), molecular volume, surface area, and various energy descriptors. neliti.com

| Derivative Class | QSAR Method(s) | Key Statistical Parameters | Therapeutic Area | Findings/Correlated Descriptors |

| Pyrrolo-quinoline-4,9-dione Derivatives | CoMFA, CoMSIA | CoMFA: q²=0.844, r²=0.964; CoMSIA: q²=0.709, r²=0.969 | Anticancer nih.gov | Models successfully predicted cytotoxic activity against A-549 lung cancer cells. |

| Quinoline Derivatives | CoMFA, CoMSIA | CoMFA: q²=0.677, r²cv=0.682; CoMSIA: q²=0.741, r²cv=0.683 | Antimalarial researchgate.net | Guided the design of new derivatives with enhanced activity against P. falciparum. |

| Quinoline-based Derivatives | CoMFA, CoMSIA, HQSAR | q²=0.69-0.80; r²=0.79-0.80; r²pred=0.61-0.72 | Antimalarial researchgate.net | Activity correlated with steric, electrostatic, hydrophobic, and H-bond interactions. |

| Pyrrolo- and Pyridoquinolinecarboxamides | Multivariate Linear QSAR | Not Specified | Diuretic neliti.com | Activity increases with higher logP, refractivity, and dipole moment, and decreases with molecular volume and surface area. neliti.com |

These computational investigations underscore the value of molecular docking and QSAR in the preclinical development of drugs based on the this compound scaffold. By providing a molecular-level understanding of drug-receptor interactions and structure-activity relationships, these methods accelerate the discovery of more potent and selective therapeutic agents.

Biological Activities and Molecular Mechanisms Pre Clinical Focus

Antimicrobial and Antibacterial Activities

The quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens has led researchers to explore diverse chemical scaffolds, including quinoline (B57606) and pyrrole (B145914) hybrids. Derivatives of 3-(1H-pyrrol-2-yl)quinoline have demonstrated notable antibacterial effects.

In vitro Efficacy Against Bacterial Strains

Studies have revealed that derivatives of this compound exhibit significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown inhibitory effects against Staphylococcus aureus and Escherichia coli. The introduction of specific substituents on the quinoline and pyrrole rings has been a key strategy to enhance this activity.

Some synthesized derivatives have demonstrated considerable antibacterial properties, with one of the most potent candidates exhibiting a minimum inhibitory concentration (MIC) of 8 μg/mL against Bacillus subtilis. mdpi.com Furthermore, some 1,2,3,4-tetrasubstituted pyrrole derivatives have shown an inhibitory effect on Gram-positive bacteria, with some being more effective than the standard drug tetracycline. acgpubs.org However, these same derivatives did not show any inhibition of Gram-negative bacteria such as E. coli, P. fluorescens, and S. typhimurim. acgpubs.org This lack of activity against Gram-negative bacteria could be attributed to the low permeability of their outer membrane, which may prevent the compounds from reaching their intended targets. acgpubs.org

In the broader context of quinoline-based compounds, various derivatives have been synthesized and screened for their in vitro antimicrobial activity against bacteria like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net Some of these compounds were found to have high activity, comparable to the standard drug ampicillin (B1664943) at a concentration of 50 μg/ml against E. coli and P. aeruginosa. researchgate.net

Table 1: In vitro Antibacterial Activity of Selected this compound Derivatives

| Bacterial Strain | Compound/Derivative | MIC (μg/mL) | Reference |

|---|---|---|---|

| Bacillus subtilis | HD6 (4-aminoquinoline-benzohydrazide hybrid) | 8 | mdpi.com |

| Staphylococcus aureus | 1,2,3,4-tetrasubstituted pyrrole derivatives | Potent (inhibition zone > tetracycline) | acgpubs.org |

| Escherichia coli | 1,2,3,4-tetrasubstituted pyrrole derivatives | Inactive | acgpubs.org |

| Pseudomonas fluorescens | 1,2,3,4-tetrasubstituted pyrrole derivatives | Inactive | acgpubs.org |

| Salmonella typhimurim | 1,2,3,4-tetrasubstituted pyrrole derivatives | Inactive | acgpubs.org |

| Escherichia coli | Quinoline-based derivatives (5d, 5f, 5j, 5k, 5l) | Comparable to ampicillin at 50 μg/ml | researchgate.net |

| Pseudomonas aeruginosa | Quinoline-based derivatives (5d, 5f, 5j, 5k, 5l) | Comparable to ampicillin at 50 μg/ml | researchgate.net |

Mechanism of Action at the Cellular and Molecular Level

The antibacterial mechanism of this compound and its derivatives often involves the inhibition of essential bacterial processes. Molecular docking studies have suggested that these compounds may interact with and inhibit key bacterial enzymes. Potential targets identified through such in silico analyses include (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases. mdpi.com The structural versatility of the quinoline ring allows its derivatives to target various bacterial mechanisms, including DNA gyrase. mdpi.com

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. Research has shown that the nature and position of substituents on both the quinoline and pyrrole rings significantly influence their antibacterial activity. arabjchem.org For instance, the introduction of halogens, such as bromine, to the pyrrole ring has been shown to be a beneficial substitution for biological activity. nih.gov

Anticancer Potential

In addition to their antimicrobial properties, derivatives of this compound have demonstrated promising anticancer potential in pre-clinical studies. The quinoline scaffold itself is present in several established anticancer drugs. rsc.org

Cytotoxic Effects on Cancer Cell Lines (in vitro)

Various derivatives of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. Preliminary studies have indicated that these compounds can exhibit cytotoxic effects against various cancer cell lines. smolecule.com For instance, a novel quinoline derivative, 91b1, showed stronger anticancer effects than the standard chemotherapy drug cisplatin (B142131) in AGS, KYSE150, and KYSE450 cancer cell lines. mdpi.com

In one study, a pyrrolo[1,2-a]quinoline (B3350903) derivative, 10a, was found to be active against most tested cancer cell lines, performing better than the control compound phenstatin (B1242451) in several cases, particularly against the renal cancer cell line A498 with a GI50 of 27 nM. nih.gov Another study on pyrazolo[4,3-f]quinoline derivatives demonstrated that compounds 1M, 2E, and 2P were the most effective in all tested cancer cell lines, exhibiting GI50 values below 8 µM. mdpi.com

Table 2: In vitro Cytotoxic Activity of Selected this compound Derivatives

| Cancer Cell Line | Compound/Derivative | IC50/GI50 | Reference |

|---|---|---|---|

| A549 (Lung) | Pyrrolo[2,3-d]pyrimidine derivative (9e) | 4.55 µM | nih.gov |

| PC3 (Prostate) | Pyrrolo[2,3-d]pyrimidine derivative (10a) | 0.19 µM | nih.gov |

| MCF-7 (Breast) | Pyrrolo[2,3-d]pyrimidine derivative (10b) | 1.66 µM | nih.gov |

| NUGC-3 (Gastric) | Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P) | < 8 µM | mdpi.com |

| ACHN (Kidney) | Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P) | < 8 µM | mdpi.com |

| HCT-15 (Colon) | Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P) | < 8 µM | mdpi.com |

| MM231 (Breast) | Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P) | < 8 µM | mdpi.com |

| NCI-H23 (Lung) | Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P) | < 8 µM | mdpi.com |

| PC-3 (Prostate) | Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P) | < 8 µM | mdpi.com |

| A498 (Renal) | Pyrrolo[1,2-a]quinoline (10a) | 27 nM | nih.gov |

Molecular Targets and Pathways

The anticancer activity of this compound derivatives is attributed to their ability to interfere with various molecular targets and pathways crucial for cancer cell survival and proliferation. These mechanisms include enzyme inhibition, induction of cell cycle arrest, and apoptosis. nih.gov

One of the well-established mechanisms for quinoline-based anticancer agents is the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair. mdpi.com Some pyrazolo[4,3-f]quinoline derivatives have shown inhibitory activity against topoisomerase IIα. mdpi.com Additionally, quinoline derivatives can induce apoptosis, or programmed cell death, in cancer cells. For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, as evidenced by the reduced expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax, along with the activation of caspases-9 and -3. nih.gov

Furthermore, these compounds can cause cell cycle arrest at different phases, thereby halting the proliferation of cancer cells. nih.gov The hybridization of quinoline with other pharmacophores, such as chalcones, has led to the development of molecules that can inhibit tubulin polymerization, a critical process in cell division. nih.gov

SAR for Anticancer Activity

Structure-Activity Relationship (SAR) studies on this compound and its derivatives have provided valuable insights into the structural features crucial for their anticancer effects. Research has demonstrated that modifications to the quinoline and pyrrole rings, as well as the introduction of various substituents, can significantly influence the cytotoxic and antiproliferative activities of these compounds against various cancer cell lines.

One study reported on a series of quinoline pyrroline (B1223166) derivatives, highlighting that a compound identified as 3-((6-methyl-2-(methyl-thio) quinoline-3-yl) methylene)-5-phenyl-1H-pyrrol-2(3H)-one exhibited good antiproliferative activity. neuroquantology.com Another area of investigation involves the synthesis of hybrid molecules. For instance, a series of new hybrid compounds, quinoline-benzothiazepine, were synthesized, and their anticancer activities were evaluated. researchgate.net Similarly, the synthesis of tetrahydroquinoline-isoxazoline hybrid derivatives has been explored, with their antiproliferative effects measured on various cancer cell lines, including human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung adenocarcinoma (A549). researchgate.net

SAR studies have also shown that substitution patterns on the quinoline ring are critical. For example, the substitution at the 6-position of the quinoline with methyl, methoxy (B1213986), chlorine, and fluorine showed more potent activity than substitutions at the 7 and 8-positions. doi.org Furthermore, the replacement of a methyl group at the C-2 position of the quinoline ring and the substitution of a carbazole (B46965) ring with an indole (B1671886) led to potent antiproliferative activity. doi.org The introduction of electronegative groups on a phenyl ring attached to the quinoline scaffold has also been shown to increase activity against MCF-7 breast cancer cell lines. doi.org

Antiparasitic and Antimalarial Activities (in vitro/in vivo animal models)

The this compound scaffold has been investigated for its potential against various parasites, most notably Plasmodium falciparum, the parasite responsible for malaria.

In vitro studies have demonstrated the antimalarial potential of quinoline derivatives. For instance, a novel class of antimalarial compounds based on an indol-3-yl linked to the 2-position of a 4-aminoquinoline (B48711) moiety showed promising activity against P. falciparum. acs.org Compounds with a quaternary nitrogen on the quinoline ring exhibited improved activity against the chloroquine-resistant K1 strain. acs.org Another study synthesized a series of bisquinoline derivatives that showed potent inhibition of hematin (B1673048) polymerization, a crucial process for the malaria parasite's survival. nih.gov

Pyrvinium pamoate, a compound with a quinolinium-pyrrole structure, has also been reported to have antimalarial activity. acs.org Furthermore, synthetic prodiginines, which are oligopyrrole compounds, have shown potent in vitro activity against P. falciparum. bris.ac.uk Modifications to the pyrrole rings of these compounds have been shown to be important for their antimalarial activity. bris.ac.uk

Some quinoline derivatives have also shown activity against other parasites, such as Trypanosoma brucei. nih.gov The nature of the linker and its side chain in these derivatives was found to be important for their antiparasitic activity. nih.gov

Antiviral Activities (e.g., Anti-HIV, Anti-HBV)

The antiviral properties of this compound and related structures have been explored, with a particular focus on the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

Trigonoine A and B, natural products possessing the pyrrolo[2,3-c]quinoline skeleton, have been evaluated for their anti-HIV and anti-HBV activities. beilstein-journals.org Both compounds were found to exhibit anti-HIV activity by preventing the cytopathic effects of HIV-1IIIB in C8166 cells. beilstein-journals.org They were also evaluated for their anti-HBV activity in vitro using an HBV-transfected HepG2 cell line. beilstein-journals.org

Derivatives of the quinoline scaffold have been designed and screened as HIV-1 inhibitors. rsc.org One study identified azaBINOL B#24, 7-isopropoxy-8-(naphth-1-yl)quinoline, which exhibited low-micromolar antiviral activity against different HIV-1 envelope pseudotyped viruses. biorxiv.org Mode-of-action studies indicated that this compound acts after viral entry but before viral assembly and budding, and it was shown to inhibit the RNase H activity of HIV-1 reverse transcriptase. biorxiv.org Another diketo acid derivative, 6-[1-(4-Fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester, has been reported to selectively inhibit HIV-1 viral replication in cell culture and the ribonuclease H activity in vitro. biorxiv.orgacs.org

Enzyme Inhibition Profiles

Carbonic Anhydrase Inhibition

Derivatives of the this compound scaffold have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.